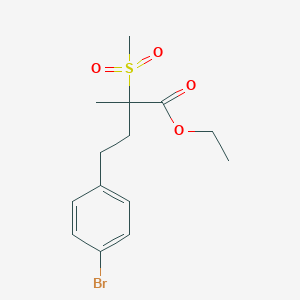

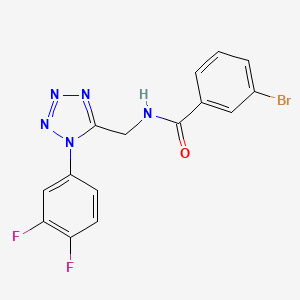

4-(4-溴苯基)-2-甲磺酰基-2-甲基丁酸乙酯

货号 B2867269

CAS 编号:

1289626-07-8

分子量: 363.27

InChI 键: CJOAQFZSYPMSKT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a methanesulfonyl group, which is a sulfonyl group with a methyl group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate bromophenyl compound with a methanesulfonyl compound in the presence of a base . The exact conditions would depend on the specific compounds used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar bromophenyl group attached to a tetrahedral carbon atom .Chemical Reactions Analysis

As an ester, this compound would likely undergo hydrolysis in the presence of water or a base to produce an alcohol and an acid . The bromine atom might also make it susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group might make it somewhat polar, affecting its solubility in various solvents .科学研究应用

有机化学中的合成应用

- 一项研究探索了使用结构类似于 4-(4-溴苯基)-2-甲磺酰基-2-甲基丁酸乙酯的 2-(2-溴苯基)乙基基团作为自由基环化反应中唑类的构建基块。该方法合成了三环和四环杂环,展示了这些化合物在复杂有机合成中的用途 (Allin 等,2005)。

酶还原酶系统

- 对 2-(甲硫基)乙磺酸盐(甲基辅酶 M)类似物的研究(与 4-(4-溴苯基)-2-甲磺酰基-2-甲基丁酸乙酯具有相似的甲磺酸酯部分)发现,这些化合物可作为甲基辅酶 M 还原酶的底物。该酶系统存在于嗜热自养甲烷菌中,对甲烷生物合成至关重要 (Gunsalus 等,1978)。

碱性燃料电池技术

- 一项关于含有大环咪唑基团的聚(芳醚砜)用于碱性阴离子交换膜 (AEM) 的研究突出了类似于 4-(4-溴苯基)-2-甲磺酰基-2-甲基丁酸乙酯中的官能团的使用。这些聚合物表现出增强的碱性稳定性,表明在燃料电池技术中具有潜在应用 (Yang 等,2014)。

农业应用

- 在农业背景下,含有甲磺酸酯的农药,其结构类似于 4-(4-溴苯基)-2-甲磺酰基-2-甲基丁酸乙酯,已被用于控制马陆草上的线虫。这项研究突出了这些化合物的农业应用 (Johnson,1970)。

作用机制

安全和危害

属性

IUPAC Name |

ethyl 4-(4-bromophenyl)-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO4S/c1-4-19-13(16)14(2,20(3,17)18)10-9-11-5-7-12(15)8-6-11/h5-8H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOAQFZSYPMSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCC1=CC=C(C=C1)Br)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

A suspension of 1-bromo-4-(2-iodo-ethyl)-benzene (25.0 g, 80 mmol) and (+/−)-2-methanesulfonyl-propionic acid ethyl ester (15.9 g, 88.4 mmol) in DMF (100 mL) with solid Cs2CO3 (52.4 g, 161 mmol) was stirred overnight at room temperature. After 16 hours the reaction was poured into water (500 mL). The resulting suspension was stirred for 2 h. The mixture was extracted with diethylether (2×). The organic layers were combined and washed with water then brine, dried (Na2SO4) and concentrated in vacuo. Purification by flash column chromatography on silica gel (hexanes/ethyl acetate 9:1-8:2) afforded the title compound as a white solid (21.0 g, 72%). 1HNMR (400 MHz, CHLOROFORM-d) δ ppm 1.35 (t, J=7.22 Hz, 3H) 1.70 (s, 3H) 2.14-2.24 (m, 1H) 2.42-2.55 (m, 2H) 2.68-2.78 (m, 1H) 3.04 (s, 3H) 4.25-4.31 (m, 2H) 7.07 (d, J=8.20 Hz, 2H) 7.43 (d, J=8.20 Hz, 2H)

Quantity

15.9 g

Type

reactant

Reaction Step One

Name

Yield

72%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((Benzyl(methyl)amino)(2-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2867186.png)

![3-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B2867189.png)

![N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide](/img/structure/B2867195.png)

![4-chloro-2-{(E)-[(2-methylbenzyl)imino]methyl}phenol](/img/structure/B2867199.png)

![N-(benzo[d]thiazol-5-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2867206.png)

![2-Ethyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2867207.png)

![2-[4-(tert-Butoxycarbonylamino)piperidine-1-carbonyl]benzoic acid](/img/structure/B2867208.png)